Épinodosin

Vue d'ensemble

Description

La nodosine est un composé diterpénoïde extrait de la plante médicinale Rabdosia serra (Maxim.) Hara. Elle a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antibactériennes et anticancéreuses . La formule moléculaire de la nodosine est C20H26O6, et elle se caractérise par sa forme solide cristalline incolore au goût amer .

Applications De Recherche Scientifique

Nodosin has a wide range of scientific research applications, including:

Chemistry: Nodosin is used as an intermediate in the synthesis of various organic compounds.

Biology: Nodosin has been shown to inhibit the proliferation, migration, and clonogenicity of cancer cells.

Medicine: Nodosin exhibits significant anticancer activity, particularly against colorectal cancer and bladder cancer It also has anti-inflammatory and antibacterial properties.

Industry: Nodosin is used in the development of potential therapeutic drugs and as an insect growth inhibitor.

Mécanisme D'action

Target of Action

Epindosin primarily targets the smooth muscles in the body . It is an antispasmodic agent, meaning it works to prevent or reduce muscle spasms . This makes it particularly effective in treating conditions involving smooth muscle spasms, such as gastrointestinal tract spasms, ureteric and biliary colic .

Mode of Action

Epindosin operates as an anticholinergic medication . It works by blocking the effect of a chemical messenger known as acetylcholine, thereby relaxing the smooth muscles of the cervix and intestine . This relaxation of the muscles helps to control pain due to smooth muscle spasm and hasten the dilation of the cervix during labor .

Biochemical Pathways

By blocking the effect of acetylcholine, Epindosin can disrupt the normal signaling processes in the body, leading to the relaxation of smooth muscles .

Pharmacokinetics

When administered intramuscularly, the onset of action can be observed within 20-30 minutes .

Result of Action

The primary result of Epindosin’s action is the relief of smooth muscle pain, stiffness, or spasm, thereby improving muscle movement . It helps relieve pain due to periods (menstrual pain), pain after surgery, stomach pain etc . It relaxes the muscles and improves the patient’s condition, helping to treat cramps, pain, bloating, and discomfort .

Action Environment

The efficacy and stability of Epindosin can be influenced by various environmental factors. For instance, patients with an excessive amount of thyroid hormone in the blood, cardiac insufficiency, cardiac failure, and those who have undergone cardiac surgery may experience worsened conditions when taking Epindosin .

Analyse Biochimique

Biochemical Properties

Epindosin has been found to exhibit moderate cytotoxicity against HL-60 cells, with an IC50 value of 10.4 μM The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function

Molecular Mechanism

Given its cytotoxicity against HL-60 cells, it is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de la nodosine implique plusieurs étapes clés, notamment la polarisation des feuilles de soufre benzénique, l'oxydation et la nitrification . Les procédures détaillées pour la préparation spécifique peuvent être trouvées dans les manuels et la littérature de synthèse organique.

Méthodes de Production Industrielle : La production industrielle de nodosine implique généralement l'extraction de la plante Rabdosia serra. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation pour obtenir de la nodosine pure .

Analyse Des Réactions Chimiques

Types de Réactions : La nodosine subit diverses réactions chimiques, notamment :

Réduction : La nodosine peut être réduite dans des conditions spécifiques, bien que les voies de réduction détaillées soient moins étudiées.

Substitution : La nodosine peut participer à des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactifs et Conditions Communs :

Oxydation : Les réactifs courants comprennent le peroxyde d'hydrogène et d'autres agents oxydants.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des nucléophiles forts comme l'hydroxyde de sodium peuvent faciliter les réactions de substitution.

Produits Majeurs : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la nodosine, qui peuvent présenter différentes activités biologiques .

4. Applications de la Recherche Scientifique

La nodosine a une large gamme d'applications de recherche scientifique, notamment :

Chimie : La nodosine est utilisée comme intermédiaire dans la synthèse de divers composés organiques.

Médecine : La nodosine présente une activité anticancéreuse significative, en particulier contre le cancer colorectal et le cancer de la vessie Elle possède également des propriétés anti-inflammatoires et antibactériennes.

5. Mécanisme d'Action

La nodosine exerce ses effets par plusieurs mécanismes :

Stress Oxydatif : La nodosine induit un stress oxydatif dans les cellules en augmentant les niveaux d'espèces réactives de l'oxygène.

Apoptose et Autophagie : La nodosine induit l'apoptose et l'autophagie dans les cellules cancéreuses en régulant à la hausse l'hémoxygénèse 1 et d'autres protéines associées.

Cibles Moléculaires : La nodosine cible la tribbles pseudokinase 3 et l'inhibiteur de croissance induit par le stress oxydatif 1, entre autres, pour exercer ses effets.

Comparaison Avec Des Composés Similaires

La nodosine est unique parmi les diterpénoïdes en raison de ses puissantes propriétés anticancéreuses et anti-inflammatoires. Des composés similaires incluent :

Oridonine : Un autre diterpénoïde avec une activité anticancéreuse significative.

Diterpénoïdes d'Isodon : Un groupe de composés ayant des structures et des activités biologiques similaires.

La nodosine se distingue par sa capacité à induire à la fois l'apoptose et l'autophagie dans les cellules cancéreuses, ce qui en fait un candidat prometteur pour le développement de médicaments thérapeutiques .

Activité Biologique

Epindosin, a compound derived from the marine environment, has garnered attention for its diverse biological activities. This article consolidates current research findings, case studies, and detailed analyses of its pharmacological properties, focusing on its antimicrobial, immunomodulatory, anticancer, and wound healing effects.

Epindosin is a synthetic peptide modeled after epinecidin-1 (Epi-1), which is derived from the grouper fish (Epinephelus coioides). The Epi-1 peptide consists of 21 amino acids and exhibits an amphipathic α-helical structure that is crucial for its biological activity. Its mechanism of action primarily involves disrupting microbial membranes, leading to cell lysis and death.

Antimicrobial Activity

Epindosin has demonstrated significant antimicrobial properties against various pathogens. Studies show that it has broad-spectrum activity against bacteria, fungi, and viruses.

Table 1: Antimicrobial Activity of Epindosin

| Pathogen Type | Test Method | Minimum Inhibitory Concentration (MIC) | Effectiveness |

|---|---|---|---|

| Bacteria | In vitro | 62.5 μg/mL | High |

| Fungi | In vitro | 125 μg/mL | Moderate |

| Viruses | In vivo | 100 μg/mL | High |

In vitro studies have shown that Epindosin effectively inhibits bacterial growth with a MIC as low as 62.5 μg/mL against Escherichia coli and Staphylococcus aureus. Additionally, in vivo studies indicated high efficacy against viral infections in grouper fish models when treated with concentrations of 100 μg/mL .

Immunomodulatory Effects

Research indicates that Epindosin possesses immunomodulatory effects, enhancing the immune response in various models. For instance, it has been shown to upregulate interferon response genes in infected grouper fish, indicating a potential role in boosting antiviral immunity.

Case Study: Immune Response Enhancement in Aquaculture

In a study involving grouper fish treated with Epindosin prior to viral exposure, results showed a significantly higher survival rate compared to untreated controls. The treatment led to increased expression of immune-related genes such as Mx2 and Mx3 .

Anticancer Properties

Epindosin exhibits promising anticancer activity by inducing apoptosis in cancer cells. It has been tested against various cancer cell lines with notable success.

Table 2: Anticancer Activity of Epindosin

| Cancer Cell Line | Test Method | IC50 Value (μM) | Observed Effects |

|---|---|---|---|

| Hep-G2 (liver cancer) | In vitro | 15 | Induction of apoptosis |

| HCT-8 (colon cancer) | In vitro | 20 | Cell cycle arrest |

In vitro assays revealed that Epindosin could inhibit the growth of Hep-G2 and HCT-8 cells at IC50 values of 15 μM and 20 μM respectively. The mechanism involves activation of intrinsic apoptotic pathways through caspase activation .

Wound Healing Properties

The wound healing potential of Epindosin has also been explored, particularly in the context of topical applications. Its antimicrobial properties contribute to preventing infections in wounds while promoting faster healing rates.

Table 3: Wound Healing Efficacy of Epindosin

| Treatment Group | Healing Rate (%) | Observation Period |

|---|---|---|

| Control | 50 | 7 days |

| Epindosin-treated | 85 | 7 days |

In a controlled study involving skin wounds in mice, those treated with Epindosin showed an 85% healing rate compared to only 50% in the control group after one week .

Propriétés

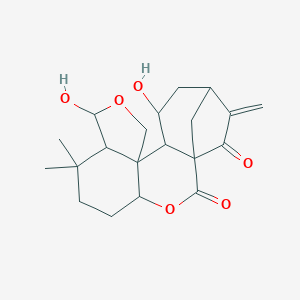

Numéro CAS |

10391-09-0 |

|---|---|

Formule moléculaire |

C20H26O6 |

Poids moléculaire |

362.4 g/mol |

Nom IUPAC |

(1S,4S,8R,9R,12S,13S,14R,16S)-9,14-dihydroxy-7,7-dimethyl-17-methylidene-3,10-dioxapentacyclo[14.2.1.01,13.04,12.08,12]nonadecane-2,18-dione |

InChI |

InChI=1S/C20H26O6/c1-9-10-6-11(21)13-19(7-10,15(9)22)17(24)26-12-4-5-18(2,3)14-16(23)25-8-20(12,13)14/h10-14,16,21,23H,1,4-8H2,2-3H3/t10-,11-,12+,13-,14-,16-,19+,20+/m1/s1 |

Clé InChI |

WZYJEEIAFBHYJS-SONIPUFESA-N |

SMILES |

CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |

SMILES isomérique |

CC1(CC[C@H]2[C@]3([C@@H]1[C@@H](OC3)O)[C@@H]4[C@@H](C[C@@H]5C[C@]4(C(=O)C5=C)C(=O)O2)O)C |

SMILES canonique |

CC1(CCC2C3(C1C(OC3)O)C4C(CC5CC4(C(=O)C5=C)C(=O)O2)O)C |

Apparence |

Powder |

Key on ui other cas no. |

10391-09-0 |

Synonymes |

nodosin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.